4-Amino-3,5-dibromobenzoic acid
Overview
Description
4-Amino-3,5-dibromobenzoic acid is a chemical compound with the molecular formula C7H5Br2NO2 . It is a derivative of benzoic acid, with two bromine atoms and an amino group attached to the benzene ring .
Molecular Structure Analysis
The molecular weight of 4-Amino-3,5-dibromobenzoic acid is 294.93 g/mol . The compound has a complex structure with 12 heavy atoms . The InChI string representation of its structure isInChI=1S/C7H5Br2NO2/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2H,10H2, (H,11,12)
. Physical And Chemical Properties Analysis
4-Amino-3,5-dibromobenzoic acid has a topological polar surface area of 63.3 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is characterized by a rotatable bond count of 1 . The exact mass is 294.86665 g/mol and the monoisotopic mass is 292.86870 g/mol .Scientific Research Applications
Synthesis and Polymer Applications
4-Amino-3,5-dibromobenzoic acid is utilized in the synthesis of ethyl 3,5-dibromobenzoate, a key raw material for preparing dendritic polymers. This synthesis involves diazotization and reductive deamination in ethyl acetate medium. The method offers advantages like reduced reaction steps, shorter reaction time, and higher yield, making it efficient for industrial applications (Bi Yun-mei, 2011).
Structural and Computational Characterization
Research on compounds like 2-amino-3,5-dibromobenzoic acid includes single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods to understand molecular geometry and interactions. This detailed analysis aids in the development of new materials and understanding their properties (Yıldırım et al., 2015).
Vibrational Spectroscopy in Biologically Relevant Molecules
4-Aminobenzoic acid is studied in the context of vibrational spectroscopy, particularly focusing on its protomers in the gas phase. Such studies are significant in understanding the molecular structures of biologically relevant small organic molecules (Khuu et al., 2020).
Molecular Cocrystal Studies
Investigations into the crystal structures of molecular cocrystals involving compounds like 4-aminobenzoic acid provide insights into the hydrogen bonding and other interactions in these complexes. This research is valuable in fields like pharmaceuticals and material science (Smith et al., 1995).
Luminescent Properties and Chemical Synthesis
Studies have also been conducted on the luminescent properties of compounds based on the 4-amino-4H-1,2,4-triazole group, indicating potential applications in lighting and display technologies (Xi et al., 2021).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust, to rinse cautiously with water in case of eye contact, and to remove contact lenses if present and easy to do .
properties
IUPAC Name |
4-amino-3,5-dibromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYQFZKTKAMCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474767 | |
Record name | 4-amino-3,5-dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dibromobenzoic acid | |
CAS RN |
4123-72-2 | |
Record name | 4-amino-3,5-dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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